4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple stepsThe carbohydrazonoyl group is then added, and finally, the phenyl 3,4-dimethoxybenzoate moiety is attached . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s naphthylamino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body . The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications
Properties
CAS No. |
769157-25-7 |
---|---|
Molecular Formula |
C28H23N3O6 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H23N3O6/c1-35-24-15-12-20(16-25(24)36-2)28(34)37-21-13-10-18(11-14-21)17-29-31-27(33)26(32)30-23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
XOHJBBQJAFBVJY-STBIYBPSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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